Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate
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Overview
Description
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate is a complex organic compound that features a triazolopyridine moietyThe triazolopyridine structure is known for its biological activity and has been explored for its potential therapeutic properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that similar compounds can intercalate dna , which suggests that Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate might interact with its targets by altering their structure or function, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the synthesis of similar compounds has been achieved under microwave conditions , suggesting that temperature could play a role in the compound’s stability.
Biochemical Analysis
Biochemical Properties
They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Some triazolopyridine derivatives have shown promising anti-tumor activity against various cancer cell lines . These compounds have been found to exhibit cytotoxicity and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazolopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some triazolopyridine derivatives have been synthesized and evaluated for their effects over time in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate in animal models have not been studied. Some triazolopyridine derivatives have shown dose-dependent effects in in vitro studies .
Metabolic Pathways
Triazolopyridines are known to interact with a variety of enzymes and cofactors .
Transport and Distribution
Triazolopyridines are known to interact with a variety of transporters and binding proteins .
Subcellular Localization
Some triazolopyridine derivatives have been found to intercalate DNA, suggesting that they may localize to the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazolopyridine core, followed by functionalization to introduce the thioacetamido and terephthalate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-amine: Known for its biological activity and used in various pharmaceutical applications.
1,2,4-Triazolo[4,3-a]quinoxaline: Studied for its antiviral and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Explored for its diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-26-16(24)11-6-7-12(17(25)27-2)13(9-11)19-15(23)10-28-18-21-20-14-5-3-4-8-22(14)18/h3-9H,10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRSGJSJROCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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